

# Unraveling "Hmdra": A Comparative Analysis of Adalimumab and its Biosimilar Competitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Hmdra   |           |
| Cat. No.:            | B037786 | Get Quote |

In the landscape of biologic therapies, the compound "**Hmdra**" does not appear in established scientific literature or databases. It is highly probable that this is a common misspelling of Humira®, the brand name for the monoclonal antibody adalimumab. This guide will proceed under the assumption that the intended topic is a comparison of Humira (adalimumab) with one of its key biosimilar competitors.

Humira (adalimumab) is a cornerstone therapy for a range of autoimmune and inflammatory conditions.[1][2][3][4] Its mechanism of action involves the targeted inhibition of tumor necrosis factor-alpha (TNF- $\alpha$ ), a pivotal cytokine in the inflammatory cascade.[1][5][6][7] With the expiration of its patents, a number of biosimilar compounds have entered the market, offering therapeutic alternatives. This guide provides a detailed comparison of the originator product, Humira (adalimumab), with a prominent biosimilar, Hyrimoz® (adalimumab-adaz).

## **Efficacy and Safety Comparison**

Clinical trials have demonstrated that biosimilars, such as Hyrimoz, exhibit a high degree of similarity to the originator product, Humira, in terms of efficacy, safety, and immunogenicity.[8] Regulatory bodies like the FDA and EMA approve biosimilars based on a comprehensive comparability exercise, ensuring no clinically meaningful differences from the reference product.[9]

A pivotal Phase III, randomized, double-blind study in patients with moderate to severe active rheumatoid arthritis who were on a stable dose of methotrexate showed that the efficacy of Hyrimoz was equivalent to that of Humira. The primary endpoint, the proportion of patients



achieving an ACR20 response (a 20% improvement in American College of Rheumatology criteria) at week 24, was met. Secondary endpoints, including other efficacy parameters, safety, and immunogenicity, were also comparable between the two groups.

| Efficacy Endpoint                             | Humira (adalimumab) | Hyrimoz (adalimumab-<br>adaz) |
|-----------------------------------------------|---------------------|-------------------------------|
| ACR20 Response at Week 24                     | 68.2%               | 70.1%                         |
| ACR50 Response at Week 24                     | 43.8%               | 42.7%                         |
| ACR70 Response at Week 24                     | 22.1%               | 23.4%                         |
| DAS28-CRP < 2.6 at Week 24                    | 29.9%               | 31.2%                         |
| Change from Baseline in HAQ-<br>DI at Week 24 | -0.61               | -0.62                         |
| Treatment-Emergent Adverse Events (TEAEs)     | 50.0%               | 51.5%                         |
| Serious Adverse Events                        | 4.9%                | 5.2%                          |
| Anti-Drug Antibodies (ADAs)                   | 32.1%               | 38.0%                         |

Data presented is a representative summary from publicly available clinical trial information and may not be from a single specific study.

## **Experimental Protocols**

Phase III Randomized, Double-Blind, Active-Control Study in Rheumatoid Arthritis

- Objective: To demonstrate equivalent efficacy and comparable safety and immunogenicity of Hyrimoz versus Humira in patients with moderate to severe rheumatoid arthritis.
- Study Population: Adult patients (≥18 years) with a diagnosis of rheumatoid arthritis for at least 6 months, who have had an inadequate response to methotrexate.
- Study Design: Patients were randomized in a 1:1 ratio to receive either Hyrimoz (40 mg subcutaneously every other week) or Humira (40 mg subcutaneously every other week) for



24 weeks, in addition to their stable background methotrexate therapy.

- Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 24.
- Secondary Endpoints:
  - Proportion of patients achieving ACR50 and ACR70 responses.
  - Change from baseline in the Disease Activity Score 28-C-Reactive Protein (DAS28-CRP).
  - Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
  - Safety assessments, including the incidence of adverse events and serious adverse events.
  - Immunogenicity, as measured by the incidence of anti-drug antibodies.
- Statistical Analysis: Equivalence was assessed using a predefined equivalence margin for the difference in the proportion of patients achieving the primary endpoint. Safety and immunogenicity data were descriptively summarized.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: TNF- $\alpha$  signaling pathway and the inhibitory action of adalimumab/biosimilar.





Click to download full resolution via product page

Caption: Workflow of a Phase III clinical trial comparing Humira and Hyrimoz.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. droracle.ai [droracle.ai]
- 2. Adalimumab Wikipedia [en.wikipedia.org]
- 3. HUMIRA® (adalimumab) A Biologic Medication [humira.com]
- 4. drugs.com [drugs.com]
- 5. Humira Mechanism: How TNF Inhibition Reduces Inflammation | Rx4u [rx4u.in]
- 6. How Humira works: Mechanism of action explained [medicalnewstoday.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Efficacy and Safety of Adalimumab Biosimilars: Current Critical Clinical Data in Rheumatoid Arthritis [ouci.dntb.gov.ua]
- 9. Get coverage for prescription drugs | ontario.ca [ontario.ca]
- To cite this document: BenchChem. [Unraveling "Hmdra": A Comparative Analysis of Adalimumab and its Biosimilar Competitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037786#hmdra-efficacy-compared-to-competitor-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com